![molecular formula C6H4N2OS B8611002 5-Formylimidazo[5,1-b]thiazole](/img/structure/B8611002.png)
5-Formylimidazo[5,1-b]thiazole
Overview
Description
5-Formylimidazo[5,1-b]thiazole is a useful research compound. Its molecular formula is C6H4N2OS and its molecular weight is 152.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Activities
The pharmacological activities of 5-Formylimidazo[5,1-b]thiazole derivatives can be categorized as follows:
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For example:
- A study evaluated the cytotoxic effects of substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones against HT-29 colon cancer cells. The most potent compounds caused cell cycle arrest in the G2/M phase and inhibited tubulin assembly, suggesting their potential as effective anticancer agents .
- Another study reported that certain imidazothiazole derivatives demonstrated high efficacy against melanoma cell lines with submicromolar IC50 values .
Antimicrobial Properties
The compound also shows promising antimicrobial activity:
- Research has highlighted the effectiveness of imidazothiazole derivatives against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. These compounds exhibited MIC values indicating strong antibacterial effects .
- Additionally, some derivatives have shown antifungal activity against Candida albicans .
Antitubercular Activity
The potential of this compound in combating tuberculosis has been explored:
- Studies have demonstrated that specific derivatives possess significant inhibitory effects against Mycobacterium tuberculosis, with promising MIC values .
Anti-inflammatory and Analgesic Effects
Several derivatives have been investigated for their anti-inflammatory and analgesic properties:
- Compounds derived from the imidazothiazole scaffold have shown effectiveness in reducing inflammation and pain, making them candidates for further development in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound derivatives. Modifications to the imidazole and thiazole rings can significantly influence their biological activities:
- Substituents at specific positions on the rings can enhance potency and selectivity towards biological targets .
- For instance, adding electron-withdrawing groups has been shown to improve anticancer activity against certain cell lines .
Case Study: Antitumor Evaluation
A comprehensive study assessed various benzothiazole derivatives for their cytotoxic effects on cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
5-trifluoromethyl derivative | MCF-7 (breast cancer) | 7.94 |
5-chloro derivative | HeLa (cervical cancer) | 6.35 |
These findings underscore the potential of this class of compounds as therapeutic agents in oncology .
Case Study: Antitubercular Activity
Research focusing on thiazole derivatives revealed that certain compounds exhibited MIC values as low as 0.125 µg/mL against Mycobacterium tuberculosis H37Rv, indicating their potential as effective antitubercular agents .
Properties
Molecular Formula |
C6H4N2OS |
---|---|
Molecular Weight |
152.18 g/mol |
IUPAC Name |
imidazo[5,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C6H4N2OS/c9-4-5-7-3-6-8(5)1-2-10-6/h1-4H |
InChI Key |
PYDYRXPJPRPZDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CN=C(N21)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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